N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide
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Overview
Description
N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with an acetamide group and a hydroxyethyl-isopropyl-amino moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide typically involves the following steps:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetamide group: This step involves the reaction of the cyclohexyl ring with acetic anhydride or acetyl chloride under basic conditions.
Attachment of the hydroxyethyl-isopropyl-amino moiety: This is usually done through nucleophilic substitution reactions, where the hydroxyethyl group is introduced via an epoxide ring-opening reaction, followed by the addition of the isopropyl-amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization: Utilizing catalysts to enhance the efficiency of cyclohexyl ring formation.
Continuous flow reactors: For the acetylation step to ensure consistent product quality.
Automated synthesis systems:
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Including alkyl halides or other electrophiles for substitution reactions.
Major Products
The major products formed from these reactions include:
Ketones or aldehydes: From the oxidation of the hydroxyethyl group.
Amines: From the reduction of the acetamide group.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide exerts its effects involves:
Molecular targets: Binding to specific receptors or enzymes in biological systems.
Pathways involved: Modulating signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide
- N-{2-[(2-Hydroxy-ethyl)-ethyl-amino]-cyclohexyl}-acetamide
- N-{2-[(2-Hydroxy-ethyl)-propyl-amino]-cyclohexyl}-acetamide
Uniqueness
N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-[2-[2-hydroxyethyl(propan-2-yl)amino]cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)15(8-9-16)13-7-5-4-6-12(13)14-11(3)17/h10,12-13,16H,4-9H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMFJKAQLUCOSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C1CCCCC1NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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